

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-fluorobenzene

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Compound of Interest

Compound Name: 2-(Benzyloxy)-1-bromo-4-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-bromo-4-fluorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the field of organic synthesis. Its molecular architecture, featuring a benzene ring substituted with benzyloxy, bromo, and fluoro groups, offers a versatile platform for constructing more complex molecules. The strategic placement of these functional groups, particularly the reactive carbon-bromine bond and the modulating effects of the fluorine and benzyloxy substituents, makes it a valuable building block in medicinal chemistry and materials science.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic methodologies.

Chemical and Physical Properties

The physicochemical properties of **2-(Benzyloxy)-1-bromo-4-fluorobenzene** are influenced by the interplay of its constituent functional groups. The benzyloxy group is sterically bulky and electron-donating, while the halogens are electron-withdrawing.^[1] This combination dictates the compound's reactivity and physical characteristics.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-(Benzyloxy)-1-bromo-4-fluorobenzene	N/A
CAS Number	202857-88-3	[3][4]
Molecular Formula	C ₁₃ H ₁₀ BrFO	[3]
Molecular Weight	281.12 g/mol	[3]
Appearance	White to off-white solid	[5]
Melting Point	33-37 °C (isomer data)	[5]
Boiling Point	~329 °C (Predicted)	[5]
Density	~1.445 g/cm ³ (Predicted)	[5]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of **2-(Benzyloxy)-1-bromo-4-fluorobenzene**.^[6]

Table 2: Predicted Spectroscopic Data

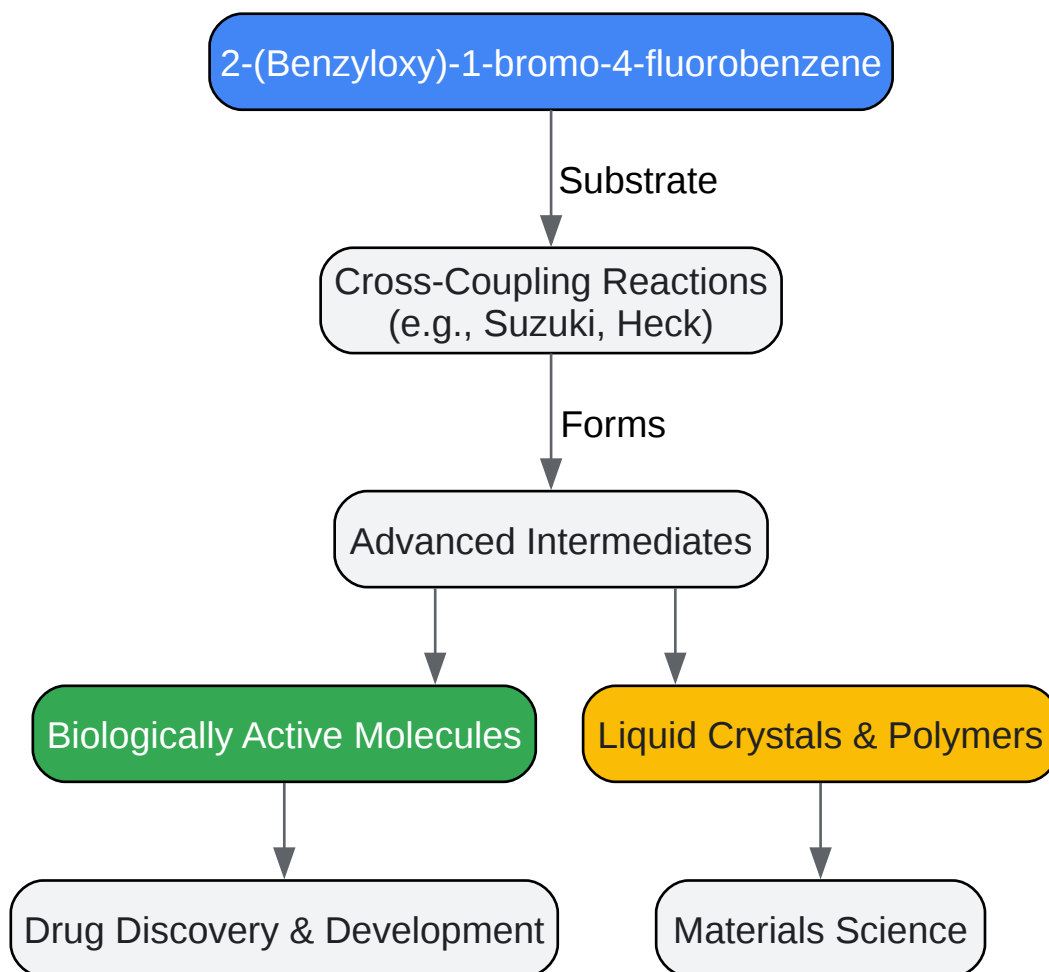
Technique	Expected Chemical Shifts (δ in ppm)	Key Features	Source(s)
^1H NMR	~5.0-5.2 (s, 2H, -CH ₂ -)	The methylene protons of the benzyloxy group typically appear as a singlet.	[6]
~6.8-7.5 (m, Aromatic Protons)	The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.	[6]	
^{13}C NMR	N/A (Predicted)	Specific shifts for the methylene carbon and various aromatic carbons are expected.	[6]

Chemical Reactivity and Applications

The reactivity of **2-(Benzyloxy)-1-bromo-4-fluorobenzene** is primarily centered around the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring, influencing its reactivity.[2]

- **Cross-Coupling Reactions:** The C-Br bond is a key site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- **Intermediate in Drug Discovery:** This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[2] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step.[7]

- Materials Science: Fluorinated biaryl structures derived from this compound can be utilized as precursors for liquid crystals and other advanced materials.[2]



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Role as a versatile building block in synthesis.

Experimental Protocols: Synthesis

While a specific, detailed protocol is not widely published, a plausible synthetic route can be constructed based on established organic chemistry principles. The synthesis generally involves a two-step process: benzylation of a fluorophenol followed by regioselective bromination.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

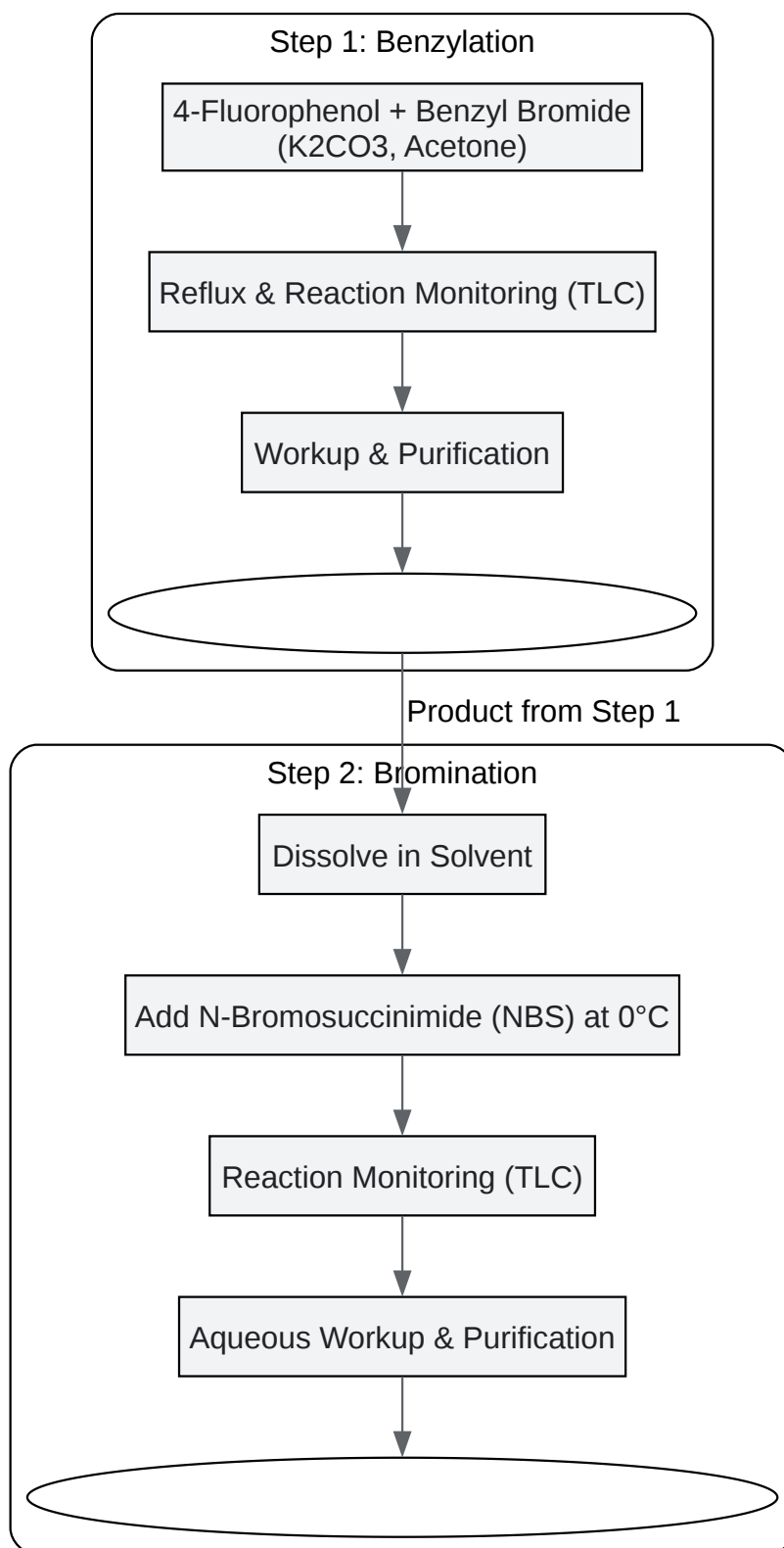
This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-fluorophenol.

- Reagents and Materials:
 - 4-fluorophenol
 - Benzyl bromide
 - Potassium carbonate (K_2CO_3), anhydrous
 - Acetone or Dimethylformamide (DMF)
 - Stir bar, round-bottom flask, condenser, heating mantle
- Methodology:
 - To a solution of 4-fluorophenol in acetone, add a molar excess of anhydrous potassium carbonate.
 - Stir the suspension vigorously.
 - Add benzyl bromide dropwise to the mixture at room temperature.
 - Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical reaction time might be 5 hours at 20°C.[7]
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield 1-(benzyloxy)-4-fluorobenzene.

Step 2: Synthesis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene

This step is an electrophilic aromatic substitution (bromination). The benzyloxy group is an ortho-, para-directing group, facilitating the introduction of bromine at the desired position.^[7]

- Reagents and Materials:
 - 1-(Benzyloxy)-4-fluorobenzene
 - N-Bromosuccinimide (NBS) or Bromine (Br₂)
 - A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)
 - Stir bar, round-bottom flask, protected from light
- Methodology:
 - Dissolve the 1-(benzyloxy)-4-fluorobenzene from Step 1 in a suitable solvent in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add N-Bromosuccinimide (or a solution of bromine in the chosen solvent) to the cooled solution while stirring.
 - Allow the reaction to stir at a low temperature, monitoring for completion by TLC. Key challenges include achieving high regioselectivity and avoiding the formation of isomeric byproducts.^[7]
 - Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.
 - Perform an aqueous workup, extracting the product into an organic solvent.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the final product, **2-(Benzyloxy)-1-bromo-4-fluorobenzene**, using column chromatography.^[7]



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Plausible synthetic workflow for the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(Benzyloxy)-1-bromo-4-fluorobenzene** is not readily available, general precautions for halogenated aromatic compounds should be followed. Related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

- Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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